2-(Pyridin-3-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one
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Overview
Description
2-(Pyridin-3-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one is an organic compound that features a pyridine ring and a tetrahydronaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one typically involves the reaction of pyridine derivatives with tetrahydronaphthalene derivatives under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation reactions, utilizing optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-(Pyridin-3-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Materials Science: Its unique structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential effects and mechanisms of action.
Mechanism of Action
The mechanism by which 2-(Pyridin-3-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyridin-2-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one
- 2-(Pyridin-4-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one
Uniqueness
2-(Pyridin-3-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one is unique due to the specific positioning of the pyridine ring, which can influence its reactivity and interactions with other molecules
Properties
CAS No. |
99466-44-1 |
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Molecular Formula |
C17H17NO |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
2-pyridin-3-yl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C17H17NO/c19-17(10-13-4-3-9-18-12-13)16-8-7-14-5-1-2-6-15(14)11-16/h3-4,7-9,11-12H,1-2,5-6,10H2 |
InChI Key |
MDKGFCIBBDLSNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)CC3=CN=CC=C3 |
Origin of Product |
United States |
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